N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(triazol-2-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-13-3-4-14-16/h1-5,9H,6-8H2,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLZABMNFIAWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=CS2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a unique combination of structural elements:
- Azetidine ring : A four-membered nitrogen-containing ring that may enhance binding affinity to biological targets.
- Triazole unit : Known for its antimicrobial properties and ability to inhibit specific enzymes.
- Thiophene moiety : Contributes to the compound's chemical reactivity and biological interactions.
The molecular formula is with a molecular weight of approximately 273.33 g/mol.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. This compound has shown promise as an effective antimicrobial agent against various microorganisms. Notably, its structure allows for enhanced interaction with microbial targets, which can lead to increased efficacy in inhibiting microbial growth .
Anticancer Potential
The compound's unique structural features suggest potential applications in cancer treatment. Preliminary studies have indicated that similar compounds can act as inhibitors of pathways involved in cancer cell proliferation and survival. For instance, molecular docking studies suggest that the triazole ring can modulate enzyme activity by binding to active sites relevant to cancer metabolism .
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide | Azetidine + Triazole | Antimicrobial |
| N-(3-phenylpropyl)azetidine-1-carboxamide | Azetidine + Phenylpropyl | Anti-inflammatory |
| 4-phenyl-1H-1,2,3-triazole derivatives | Triazole + Phenyl | Antifungal |
| This compound | Azetidine + Triazole + Thiophene | Antimicrobial, potential anticancer |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole unit is known to interact with enzymes involved in critical metabolic pathways.
- Receptor Binding : Studies have indicated potential interactions with receptors that play roles in inflammation and cancer progression.
- Cell Membrane Disruption : The compound may also exert effects by disrupting microbial cell membranes, leading to cell lysis .
Case Studies and Experimental Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- A study evaluating various triazole derivatives found that those similar to N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine exhibited significant cytotoxicity against cancer cell lines such as MCF7 and HeLa .
In Vitro Studies
In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through activation of the caspase pathway. For example:
Scientific Research Applications
Structural Characteristics
The compound features a unique arrangement of an azetidine ring, a thiophene moiety, and a 1,2,3-triazole unit. Its molecular formula is with a molecular weight of approximately 273.33 g/mol. The combination of these structural elements contributes to its distinctive biological activities and chemical reactivity.
Antimicrobial Activity
Compounds containing triazole rings are well-documented for their antimicrobial properties. N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide has shown promising results in inhibiting various microbial strains. In vitro studies indicate that similar triazole derivatives can effectively combat bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Anticancer Potential
The compound's structural features position it as a candidate for anticancer drug development. Research indicates that derivatives of azetidine and triazole can inhibit critical enzymes involved in cancer progression. For instance, molecular docking studies suggest that the triazole ring enhances binding affinity to targets like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells .
A summary of anticancer activity related to similar compounds is presented in the table below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Thiophene + Thiadiazole | Anticancer |
| 4-(2H-1,2,3-triazol-2-yl)piperidine | Piperidine + Triazole | Antimicrobial |
| N-(4-nitrophenyl)thiophene derivatives | Thiophene + Nitro group | Cytotoxic against HepG-2 |
Case Study : A study evaluated the cytotoxic effects of various thiophene derivatives on human lung cancer (A549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition compared to standard chemotherapy agents like cisplatin .
Agrochemical Applications
The compound's unique properties also make it suitable for research in agrochemicals. Its ability to interact with biological targets suggests potential use as a pesticide or herbicide. Preliminary studies indicate that similar compounds have demonstrated effective antifungal activity against plant pathogens .
Materials Science Applications
In materials science, the incorporation of thiophene and triazole units into polymer matrices has shown promise in enhancing electrical conductivity and stability. Research indicates that these compounds can be utilized in developing conductive polymers or coatings with improved mechanical properties .
Chemical Reactions Analysis
Oxidation Reactions
The thiophene moiety undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) convert the sulfur-containing heterocycle into sulfoxide or sulfone derivatives. For example:
-
Thiophene → Thiophene sulfoxide : Achieved using H₂O₂ in acetic acid at 60°C.
-
Thiophene → Thiophene sulfone : Requires stronger oxidants like meta-chloroperbenzoic acid (mCPBA).
These transformations alter electronic properties, potentially enhancing biological activity by increasing polarity .
Reduction Reactions
The triazole and azetidine rings participate in selective reductions:
-
Triazole ring : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole intermediate, though full saturation is rare due to aromatic stability .
-
Azetidine ring : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide group to a secondary amine, yielding N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine.
Hydrolysis of the Carboxamide Group
The carboxamide linkage hydrolyzes under acidic or basic conditions:
| Condition | Product | Catalyst/Reagent |
|---|---|---|
| Acidic (HCl, H₂O) | Carboxylic acid + Thiophenemethylamine derivative | Heat (80–100°C) |
| Basic (NaOH, H₂O) | Carboxylate salt + Amine | Reflux in ethanol/water mixture |
This reaction is critical for prodrug activation or metabolite formation.
Nucleophilic Substitution at the Azetidine Ring
The azetidine’s strained four-membered ring undergoes nucleophilic attack:
-
Ring-opening : Primary amines (e.g., methylamine) cleave the azetidine via SN2 mechanisms, forming linear amine derivatives .
-
Alkylation : Electrophiles like alkyl halides react at the azetidine nitrogen, forming quaternary ammonium salts .
Triazole-Mediated Cycloadditions
The 1,2,3-triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling functionalization:
-
Click chemistry : Reacts with terminal alkynes to form bis-triazole hybrids, useful for bioconjugation .
-
Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids modifies the triazole’s substituents .
Photochemical and Thermal Stability
Studies indicate moderate thermal stability (decomposition >200°C) but susceptibility to UV-induced degradation. Photolysis generates radicals at the triazole-thiophene junction, leading to dimerization or cleavage products .
Comparative Reactivity of Structural Analogues
The compound’s reactivity differs from analogues due to its thiophene-triazole-azetidine triad:
| Analogues | Key Reaction Differences |
|---|---|
| N-(3-Methoxyphenyl) derivatives | Slower hydrolysis due to electron-donating methoxy group |
| Bromophenyl-substituted azetidines | Enhanced electrophilicity for SNAr reactions |
Catalytic and Mechanistic Insights
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Spectroscopic Properties
While explicit data for the target compound are absent, comparisons can be drawn from analogs:
Molecular Modeling and Stability
highlights the use of Chem3D Pro for molecular modeling and atomic charge analysis. For the target compound, analogous studies would predict electron-rich regions (thiophene and triazole) as reactive sites for intermolecular interactions. The nitrogen rule in mass spectrometry () suggests molecular ion peaks at m/z 305 (C₁₁H₁₃N₅OS) and fragmentation patterns dominated by azetidine ring cleavage.
Preparation Methods
Ring-Closing via Gamma-Amino Alcohol Cyclization
Gamma-amino alcohols, such as 3-aminopropanol, undergo cyclization under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to yield azetidine. For example, 3-azido-propanol derivatives may cyclize to form 3-azido-azetidine, a precursor for triazole incorporation.
[2+2] Cycloaddition of Enamines
Enamines derived from aldehydes and amines participate in photochemical [2+2] cycloadditions to form azetidines. This method offers stereochemical control but requires stringent light conditions.
Introduction of the Triazol-2-yl Group
The 1,2,3-triazole moiety is introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Azetidine precursors bearing a terminal alkyne (e.g., 3-ethynylazetidine) react with azides (e.g., 2-azido-thiophene) in the presence of Cu(I) catalysts to regioselectively form 1,4-disubstituted triazoles. Typical conditions include:
Alternative Routes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For sensitive substrates, copper-free SPAAC using dibenzocyclooctyne (DBCO) derivatives avoids metal contamination but incurs higher costs.
Formation of the Carboxamide Moiety
The N-(thiophen-2-ylmethyl)carboxamide group is installed via amide coupling.
Activation of Azetidine-1-carboxylic Acid
Azetidine-1-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with thiophen-2-ylmethylamine in dichloromethane (DCM) yields the target carboxamide:
$$
\text{Azetidine-1-carbonyl chloride} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-(Thiophen-2-ylmethyl)azetidine-1-carboxamide}
$$
Yield : 60–70%
Coupling Reagents for Direct Amidation
Alternative methods employ coupling agents like HATU or EDCI with HOAt in dimethylformamide (DMF), enhancing efficiency at room temperature.
Integrated Synthetic Pathway
A convergent route combining the above steps is optimal:
- Step 1 : Synthesize 3-ethynylazetidine via Mitsunobu cyclization of 3-azidopropanol.
- Step 2 : Perform CuAAC with 2-azido-thiophene to install the triazolyl group.
- Step 3 : Activate the azetidine’s 1-position as an acid chloride and couple with thiophen-2-ylmethylamine.
Overall Yield : 45–55% (three steps)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
Computational Analysis
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- Optimized Geometry : The triazole and thiophene groups adopt orthogonal conformations to minimize steric clash.
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR identify proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm, triazole protons at δ 7.8–8.2 ppm) and verify regiochemistry .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 306.1245) .
- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths (e.g., C-N bonds in azetidine: 1.47 Å) and dihedral angles, critical for confirming stereochemistry .
How can researchers address discrepancies between experimental NMR data and computational predictions?
Q. Advanced
- Conformational analysis : Use DFT calculations (e.g., B3LYP/6-31G**) to model rotamers of the azetidine-thiophene linkage, which may cause chemical shift variations in NMR .
- Solvent effects : Simulate NMR spectra in explicit solvent models (e.g., DMSO) to account for hydrogen bonding with the carboxamide group .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly near the triazole-thiophene junction .
What strategies optimize the compound’s solubility and stability in biological assays?
Q. Advanced
- Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) to enhance aqueous solubility without denaturing proteins .
- pH adjustment : The carboxamide’s pKa (~3.5) allows protonation in acidic buffers (pH 4–6) to improve stability .
- Lyophilization : Formulate as a lyophilized powder for long-term storage, reconstituted in cold buffers to prevent hydrolysis .
How can computational modeling predict this compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to screen against targets like carbonic anhydrase IX (PDB ID: 3IAI). The triazole group shows hydrogen bonding with Thr199 (ΔG ≈ -9.2 kcal/mol) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding mode stability, focusing on hydrophobic interactions between the thiophene and enzyme pockets .
- SAR analysis : Compare with analogs (e.g., replacing azetidine with piperidine) to identify critical substituents for activity .
What experimental designs mitigate challenges in studying its metabolic pathways?
Q. Advanced
- Isotopic labeling : Synthesize deuterated analogs (e.g., H at azetidine-CH) via borane-THF reduction for tracking metabolites via LC-MS .
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring phase I metabolites (e.g., hydroxylation at thiophene) using Q-TOF-MS .
- CYP inhibition : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
How do structural modifications to the azetidine ring alter bioactivity?
Q. Advanced
- Ring expansion : Replacing azetidine with pyrrolidine increases conformational flexibility but reduces target affinity (IC shifts from 120 nM to 450 nM in kinase assays) .
- Substituent effects : Adding methyl groups to the azetidine nitrogen enhances metabolic stability (t increases from 2.1 to 4.8 hours in rat plasma) .
- Crystallographic data : SHELX-refined structures reveal strained azetidine angles (88–92°) that favor binding to rigid enzyme pockets .
What analytical workflows validate purity in complex reaction mixtures?
Q. Basic
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm; retention time ~8.2 min .
- LC-MS/MS : Quantify impurities <0.1% via MRM transitions (e.g., m/z 306 → 189 for the parent ion) .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., CHNOS: Calc. C 54.71%, H 4.92%; Found C 54.68%, H 4.89%) .
How can researchers resolve contradictory bioactivity data across cell lines?
Q. Advanced
- Cell panel screening : Test against NCI-60 cancer cells; discrepancies (e.g., GI = 1.2 µM in MCF7 vs. 8.7 µM in A549) may reflect variable expression of target proteins .
- Biochemical assays : Validate off-target effects via kinase profiling (e.g., Eurofins Panlabs screen for 468 kinases) .
- Transcriptomic analysis : Correlate activity with RNA-seq data to identify resistance markers (e.g., ABCB1 upregulation in resistant lines) .
What are the best practices for handling and storing this compound to ensure reproducibility?
Q. Basic
- Storage : Store at -20°C in amber vials under argon to prevent oxidation of the thiophene ring .
- Handling : Use gloveboxes for hygroscopic samples; equilibriate to room temperature before weighing to avoid condensation .
- Documentation : Record batch-specific data (e.g., lot number, residual solvent levels) to trace variability in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
